2-methoxy-6-{(E)-[2-(2-methylphenyl)hydrazinylidene]methyl}phenol
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Overview
Description
2-Hydroxy-3-methoxybenzaldehyde 1-(2-methylphenyl)hydrazone is a chemical compound that combines the structural features of 2-hydroxy-3-methoxybenzaldehyde and 1-(2-methylphenyl)hydrazone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-methoxybenzaldehyde 1-(2-methylphenyl)hydrazone typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 1-(2-methylphenyl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-methoxybenzaldehyde 1-(2-methylphenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Hydroxy-3-methoxybenzaldehyde 1-(2-methylphenyl)hydrazone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 2-hydroxy-3-methoxybenzaldehyde 1-(2-methylphenyl)hydrazone involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules such as enzymes and proteins. These interactions can lead to inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methoxybenzaldehyde: A precursor in the synthesis of the hydrazone derivative.
1-(2-Methylphenyl)hydrazine: Another precursor used in the synthesis.
2-Hydroxy-5-methoxybenzaldehyde: A structurally similar compound with different substitution patterns on the aromatic ring.
Uniqueness
2-Hydroxy-3-methoxybenzaldehyde 1-(2-methylphenyl)hydrazone is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the hydrazone and methoxy groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H16N2O2 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-methoxy-6-[(E)-[(2-methylphenyl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C15H16N2O2/c1-11-6-3-4-8-13(11)17-16-10-12-7-5-9-14(19-2)15(12)18/h3-10,17-18H,1-2H3/b16-10+ |
InChI Key |
ZWQPRIUZWPXITO-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N/N=C/C2=C(C(=CC=C2)OC)O |
Canonical SMILES |
CC1=CC=CC=C1NN=CC2=C(C(=CC=C2)OC)O |
Origin of Product |
United States |
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